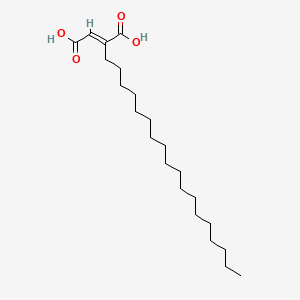
2-Octadecylfumaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecylfumaric acid is an organic compound with the molecular formula C22H40O4 It is a derivative of fumaric acid, characterized by the presence of an octadecyl group attached to the fumaric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octadecylfumaric acid can be synthesized through the esterification of fumaric acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Octadecylfumaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the fumaric acid moiety to a single bond, forming saturated derivatives.
Substitution: The octadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Octadecylsuccinic acid
Reduction: Octadecylbutanedioic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Octadecylfumaric acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 2-Octadecylfumaric acid involves its interaction with cellular components and enzymes. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- Octadecylsuccinic acid
- Octadecylmaleic acid
- Octadecylbutanedioic acid
Uniqueness
2-Octadecylfumaric acid is unique due to its specific structural features, including the presence of a fumaric acid moiety and a long octadecyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
94213-56-6 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(E)-2-octadecylbut-2-enedioic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h19H,2-18H2,1H3,(H,23,24)(H,25,26)/b20-19+ |
InChI Key |
DORSXXCBNVVKKP-FMQUCBEESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC/C(=C\C(=O)O)/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)


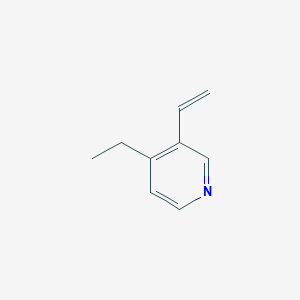


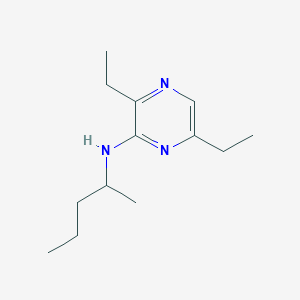

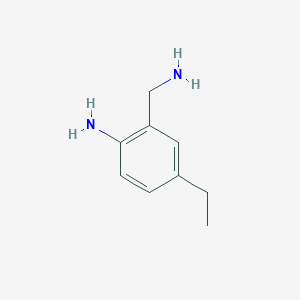
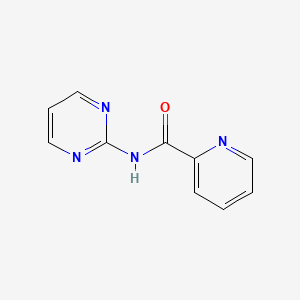
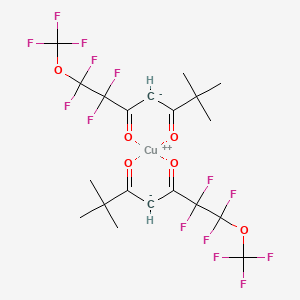

![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
